4-(Dimethylamino)-2-methoxybenzoic acid

Overview

Description

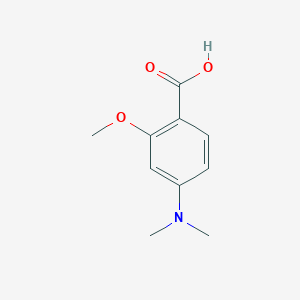

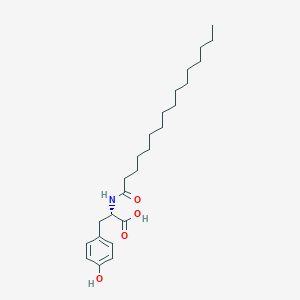

4-(Dimethylamino)-2-methoxybenzoic acid belongs to the class of organic compounds known as aminobenzoic acids. These are benzoic acids containing an amine group attached to the benzene moiety . It has a molecular weight of 165.1891 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, seven novel molecular salts were synthesized from the commonly available 4-dimethylaminopyridine organic base and benzoic acid derivatives containing additional functional groups . The resulting molecular salts were afforded by deprotonation of the acidic moiety such as COOH, or OH to the ring N of 4-dimethylaminopyridine, establishing a strong charged-assisted hydrogen bond between the deprotonated group (benzoate or phenolate) and protonated ring N .Molecular Structure Analysis

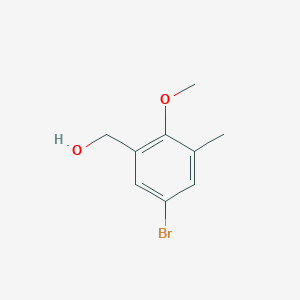

The molecular structure of 4-(Dimethylamino)-2-methoxybenzoic acid is characterized by a benzene ring with a dimethylamino group and a methoxy group attached to it . The compound is more basic than pyridine, owing to the resonance stabilization from the NMe2 substituent .Chemical Reactions Analysis

4-(Dimethylamino)-2-methoxybenzoic acid, like its analog 4-Dimethylaminopyridine (DMAP), is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more .Scientific Research Applications

1. Photodecomposition Studies

4-(Dimethylamino)-2-methoxybenzoic acid, as a component in sunscreen agents like Padimate O, undergoes photodecomposition. Investigations into the photolysis reactions of compounds like Padimate O provide insights into their chemical behavior under sunlight exposure and their potential impact on health and environment (Roscher et al., 1994).

2. Synthesis and Metabolism Research

Research on the synthesis and metabolism of related compounds like 2-Ethylhexyl 4-(N,N-Dimethylamino)benzoate (EDP), which shares a structural similarity with 4-(Dimethylamino)-2-methoxybenzoic acid, helps understand their biological activity and transformation products. This knowledge is crucial for evaluating their safety and efficacy in applications like cosmetics (León et al., 2009).

3. Environmental Impact Analysis

Studies on the environmental impacts of compounds like 4-(Dimethylamino)-2-methoxybenzoic acid, especially when used as UV filters in sunscreens, are significant. They help in understanding how these compounds behave in the environment, their potential for bioaccumulation, and their effects on aquatic life and ecosystems.

4. Synthesis of Derivatives for Medical Applications

Research into the synthesis of derivatives of related compounds, like the synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, provides valuable insights. These studies are essential for developing new pharmaceuticals and understanding the pathways for synthesizing complex molecules (Wang Yu, 2008).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that similar compounds, such as 4-(dimethylamino)benzoic acid, interact with targets like the replicase polyprotein 1ab and orf1a polyprotein in sars-cov .

Mode of Action

Compounds with similar structures, such as 4-(dimethylamino)pyridine, are known to be highly versatile nucleophilic catalysts for acylation reactions and esterifications . They can strongly activate nitrogen atoms on their pyridine ring for nucleophilic substitution, significantly catalyzing the acylation of alcohols and amines .

Biochemical Pathways

It is reasonable to assume that, like other similar compounds, it may influence various biochemical reactions, including acylation and esterification processes .

Result of Action

Given its potential role as a catalyst in acylation reactions and esterifications , it may facilitate the formation of various organic compounds, potentially influencing cellular processes.

properties

IUPAC Name |

4-(dimethylamino)-2-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-11(2)7-4-5-8(10(12)13)9(6-7)14-3/h4-6H,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKQMYHQYUPTFKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Dimethylamino)-2-methoxybenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3316494.png)

![N-(3-acetamidophenyl)-2-((4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B3316514.png)

![2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B3316525.png)

![5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B3316527.png)

![5-Chloro-2-ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B3316532.png)

![3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyridine](/img/structure/B3316558.png)